molecular formula C23H26N2OS B2600851 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide CAS No. 946374-87-4

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Cat. No.: B2600851
CAS No.: 946374-87-4
M. Wt: 378.53
InChI Key: GRBOGFRADZIHTD-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic organic compound that features a naphthamide core with azepane and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Thiophene Substitution: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Naphthamide Formation: The final step involves the formation of the naphthamide core through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different nitrogen-containing heterocycles.

    Substitution: The naphthamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the azepane ring could yield different nitrogen heterocycles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-1-naphthamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is unique due to the combination of its azepane and thiophene substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its reactivity, binding affinity, or pharmacological activity.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c26-23(21-11-7-9-18-8-3-4-10-20(18)21)24-16-22(19-12-15-27-17-19)25-13-5-1-2-6-14-25/h3-4,7-12,15,17,22H,1-2,5-6,13-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBOGFRADZIHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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